molecular formula C16H22N2O5 B1416161 Z-Gly-ile-OH CAS No. 20807-11-8

Z-Gly-ile-OH

Cat. No. B1416161
CAS RN: 20807-11-8
M. Wt: 322.36 g/mol
InChI Key: YPXHSERXWVIZGK-FZMZJTMJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-Gly-ile-OH is a chemical compound that has gained a lot of attention in recent years due to its potential applications in scientific research. It is a peptide-based molecule that has been synthesized using various methods and has been found to have several biochemical and physiological effects.

Scientific Research Applications

  • Muscle Glycogen Resynthesis Enhancement :

    • Fenugreek extract, containing 4-Hydroxyisoleucine (a compound similar to Z-Gly-Ile-OH), enhances post-exercise muscle glycogen resynthesis rates when combined with dextrose. This suggests potential benefits for athletic recovery and performance (Ruby et al., 2005).
  • Immunological Effects in Animal Studies :

    • Dietary glycyl-glutamine (Gly-Gln) improves growth, small intestinal morphology, and immune responses in weaning piglets, especially under stress conditions. This demonstrates its potential in animal nutrition and health management (Jiang et al., 2009).
  • Effects on Intestinal Tissue :

    • Zinc glycine chelate in chicken diets affects cytokine and immunoglobulin gene expression in the small intestine, indicating its role in enhancing immune responses and potentially impacting poultry health and productivity (Jarosz et al., 2017).
  • Nutrient Digestibility and Metabolic Status in Pigs :

    • Crude glycerin (Gly) added to pig diets influences nutrient digestibility, metabolic status, and intestinal cytokine expression. This research informs dietary strategies for optimizing pig growth and health (Oliveira et al., 2014).
  • Antimicrobial Peptide Research :

    • Symmetric peptides centered on d-Pro–Gly pairs exhibit high selectivity and bactericidal activity, providing insights into novel antimicrobial agents that could address antibiotic resistance (Jia et al., 2020).
  • Zinc Glycine Chelate in Poultry :

    • Zinc glycine chelate supplementation in broilers affects growth, hematological, and immunological characteristics, highlighting its importance in poultry nutrition and health management (Feng et al., 2010).
  • Gut Microbiota and Cognitive Function :

    • The study on 27-hydroxycholesterol in APP/PS1 transgenic mice explores the interplay between gut microbiota dysbiosis, intestinal barrier dysfunction, and cognitive deficits, providing a basis for potential therapeutic targets (Wang et al., 2020).

Future Directions

: Sigma-Aldrich Product Page : Enhancement in NO2 sensing properties of SWNTs: A detailed analysis

properties

IUPAC Name

(2S,3S)-3-methyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-3-11(2)14(15(20)21)18-13(19)9-17-16(22)23-10-12-7-5-4-6-8-12/h4-8,11,14H,3,9-10H2,1-2H3,(H,17,22)(H,18,19)(H,20,21)/t11-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXHSERXWVIZGK-FZMZJTMJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Gly-ile-OH

CAS RN

20807-11-8
Record name L-Isoleucine, N-[[(phenylmethoxy)carbonyl]glycyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20807-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[[(phenylmethoxy)carbonyl]glycyl]-L-isoleucine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.031
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-Gly-ile-OH
Reactant of Route 2
Reactant of Route 2
Z-Gly-ile-OH
Reactant of Route 3
Reactant of Route 3
Z-Gly-ile-OH
Reactant of Route 4
Reactant of Route 4
Z-Gly-ile-OH
Reactant of Route 5
Reactant of Route 5
Z-Gly-ile-OH
Reactant of Route 6
Reactant of Route 6
Z-Gly-ile-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.